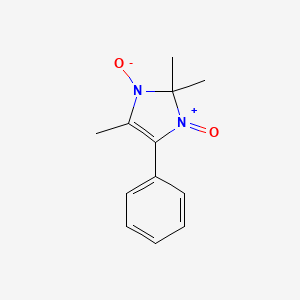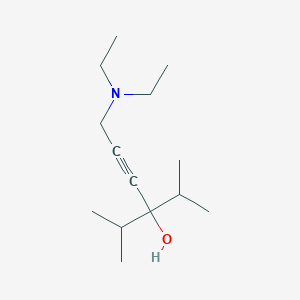
N-(3-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-quinazolinamine
Overview
Description
N-(3-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-quinazolinamine, also known as AG1478, is a synthetic chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the regulation of cell growth, differentiation, and survival. AG1478 has been extensively studied in various fields of research, including cancer biology, neuroscience, and immunology, due to its ability to modulate EGFR signaling pathways.
Mechanism of Action
N-(3-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-quinazolinamine exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the receptor's tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, survival, and migration, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-quinazolinamine has been shown to have a number of biochemical and physiological effects on cells and tissues. It inhibits the activation of EGFR and downstream signaling pathways, leading to a decrease in cell proliferation, survival, and migration. In addition, N-(3-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-quinazolinamine has been shown to induce apoptosis in cancer cells, as well as to modulate neuronal development and plasticity. It has also been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-quinazolinamine has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of EGFR, making it a valuable tool for investigating the role of this receptor in various biological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, N-(3-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-quinazolinamine has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and experimental conditions to minimize these effects.
Future Directions
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-quinazolinamine. One area of interest is the development of more potent and selective inhibitors of EGFR that can be used for cancer therapy. Another area of interest is the investigation of the role of EGFR signaling pathways in various neurological and immunological disorders, and the potential use of EGFR inhibitors as therapeutic agents. Finally, there is a need for further research on the potential side effects and toxicity of N-(3-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-quinazolinamine, as well as its pharmacokinetics and pharmacodynamics.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-quinazolinamine has been widely used in scientific research as a tool to study the role of EGFR signaling pathways in various biological processes. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, N-(3-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-quinazolinamine has been used to investigate the role of EGFR in the regulation of neuronal development and plasticity, as well as in the modulation of immune responses.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-chlorophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3/c1-13-16(22)10-6-12-18(13)24-21-15-8-3-5-11-19(15)25-20(26-21)14-7-2-4-9-17(14)23/h2-12H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSZRWNTAFWYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(2-chlorophenyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-4-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-6-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B3750720.png)
![5-(4-hydroxy-3-nitrobenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3750722.png)
![3-(4-acetylphenyl)-7-(3,4-dimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3750729.png)
![3-phenyl-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3750735.png)

![2-[3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3750752.png)

![3-hydroxy-N-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3750761.png)

![2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3750766.png)

![N-(3-chlorophenyl)-2-{3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3750787.png)